molecular formula C11H21NO4 B2843455 Tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate CAS No. 2031242-46-1

Tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate

Cat. No. B2843455
CAS RN: 2031242-46-1
M. Wt: 231.292
InChI Key: BRUPDCCKALQTEV-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate, also known as MTBD or AZD-3965, is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1). This molecule has gained significant attention due to its potential to inhibit the growth of cancer cells, especially in hypoxic conditions.

Scientific Research Applications

Precursor for Foldamer Studies

The compound has been identified as a precursor in the study of a new class of foldamer based on aza/α-dipeptide oligomerization. It exhibits an extended conformation stabilized by intermolecular hydrogen bonding, highlighting its utility in structural studies of peptide mimetics and foldamers Cécile Abbas et al., 2009.

Synthesis of Enantiopure Azetidine-2-Carboxylic Acids

Research on the synthesis of azetidine-2-carboxylic acid analogs with various heteroatomic side chains at the 3-position by modification of a specific tert-butyl ester demonstrates the compound's role in producing tools for studying the influence of conformation on peptide activity. This work contributes to the understanding of azetidine-based chimeras in medicinal chemistry Z. Sajjadi and W. Lubell, 2008.

Building Blocks for Synthetic Organic Chemistry

Tert-butyl phenylazocarboxylates, related to the tert-butyl azetidine derivatives, serve as versatile building blocks for synthetic organic chemistry, enabling modifications through nucleophilic substitutions and radical reactions. This showcases the compound's relevance in the synthesis and functionalization of organic molecules Hannelore Jasch et al., 2012.

properties

IUPAC Name

tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-7-9(13)8(12)5-6-15-4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUPDCCKALQTEV-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1CCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H]1CCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate

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